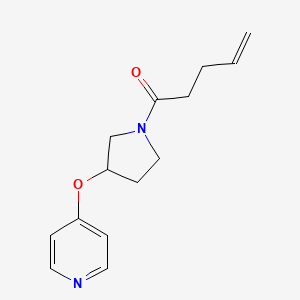

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-(3-pyridin-4-yloxypyrrolidin-1-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-3-4-14(17)16-10-7-13(11-16)18-12-5-8-15-9-6-12/h2,5-6,8-9,13H,1,3-4,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSYYCXLIDXSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the pyrrolidine ring.

Formation of the Enone Moiety: The enone moiety is formed through aldol condensation reactions involving an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The enone moiety can be reduced to form saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Structural Representation

- IUPAC Name : 1-(3-pyridin-4-yloxypyrrolidin-1-yl)pent-4-en-1-one

- Canonical SMILES : C=CCCC(=O)N1CCC(C1)OC2=CC=NC=C2

Scientific Research Applications

The compound has been explored for various applications across different scientific domains:

Chemistry

Used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

Biology

Investigated for its interactions with biological systems, particularly in enzyme inhibition and receptor binding studies. The compound's potential to modulate biological pathways makes it a candidate for drug development.

Medicine

Research has focused on its therapeutic properties, including:

- Anticancer Activity : Studies have demonstrated that modifying the compound can enhance its effectiveness against specific cancer types.

- Cardiovascular Health : Similar compounds have shown the ability to reduce triglyceride and glucose levels, indicating potential benefits for metabolic syndrome treatment.

Industry

Utilized in developing new materials or as precursors for synthesizing other valuable compounds. Its unique properties can lead to innovations in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity and Functional Groups: The target compound’s pyridin-4-yloxy group distinguishes it from simpler analogs like 1h, which lacks heteroaromatic substituents. In contrast, anti-3f and anti-3d feature bulky silyl or benzyloxy groups, which increase steric hindrance and influence stereochemical outcomes in reactions like [2,3]-sigmatropic rearrangements .

Synthesis and Yield :

- 1h is synthesized in quantitative yield via chloride displacement, suggesting the target compound may follow similar high-yielding routes with modified starting materials .

- Derivatives like anti-3f require chiral ligands (e.g., 2a ) and precise conditions for asymmetric induction, highlighting the synthetic challenges of complex analogs .

Applications: While 1h serves as a versatile intermediate, the pyridin-4-yloxy variant’s applications remain underexplored. Its structure aligns with kinase inhibitors (e.g., ’s pyrazolo-pyrimidine derivatives), but direct pharmacological data are lacking . Cyclohexenyl analogs () are used in fragrances, underscoring how minor structural changes drastically alter application domains .

Physicochemical Properties: The pyridin-4-yloxy group likely improves water solubility compared to hydrophobic substituents (e.g., silyl or benzyl groups in anti-3f/3d). However, its enone system may confer reactivity toward nucleophiles or photodegradation, necessitating stability studies .

Biological Activity

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is a synthetic compound notable for its unique structural features, including a pyrrolidine ring, a pyridine ring, and an enone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 246.30 g/mol. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using amino alcohols or amino acids.

- Attachment of the Pyridine Ring : Nucleophilic substitution reactions introduce the pyridine derivative onto the pyrrolidine ring.

- Formation of the Enone Moiety : Aldol condensation reactions are employed to create the enone structure.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance their efficacy against specific cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could have implications for treating conditions such as arthritis and other inflammatory diseases.

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound interacts with various enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for its proposed role in drug design, particularly for targeting specific biological pathways.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

| Study Reference | Findings |

|---|---|

| Research A | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Research B | Showed anti-inflammatory effects through cytokine modulation in animal models. |

| Research C | Identified enzyme interactions that suggest potential for drug development targeting specific receptors. |

Q & A

Q. What are the established synthetic routes for 1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving pyrrolidine and pyridine derivatives. A key step is the coupling of 3-(pyridin-4-yloxy)pyrrolidine with a pent-4-en-1-one precursor, often using methods analogous to Peng et al.’s chloride-mediated amidation (quantitative yields reported for structurally similar compounds like 1-(pyrrolidin-1-yl)pent-4-en-1-one) . Solvent choice (e.g., dichloromethane or THF), temperature (0–50°C), and catalysts (e.g., triethylamine) are critical for minimizing side reactions, particularly with reactive halogenated intermediates .

Q. How is this compound characterized analytically, and what spectroscopic benchmarks exist?

Characterization typically involves <sup>1</sup>H/<sup>13</sup>C NMR to confirm the pyrrolidine ring, pyridyl ether linkage, and pentenone backbone. For example, the pyrrolidin-1-yl proton signals appear at δ 2.5–3.5 ppm, while the pyridin-4-yloxy group shows aromatic protons at δ 7.0–8.5 ppm . LC-QTOF-MS is used to verify molecular weight (theoretical MW: ~276.3 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental design?

The compound’s logP (estimated ~2.1) suggests moderate lipophilicity, influencing solubility in polar aprotic solvents (e.g., DMSO or acetonitrile). The pent-4-en-1-one moiety introduces potential reactivity at the α,β-unsaturated ketone site, necessitating inert atmosphere handling to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity or reactivity?

Stereochemical control at the pyrrolidine C3 position (where the pyridin-4-yloxy group attaches) can modulate interactions with biological targets. For example, (S)-configured pyrrolidine derivatives show enhanced binding to kinases compared to (R)-isomers in related compounds . Stereoselective synthesis methods, such as chiral auxiliaries or enantioselective catalysis, are recommended .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

Discrepancies in activity (e.g., antimicrobial vs. kinase inhibition) often arise from structural nuances. For instance, replacing pyrimidine with pyridine in related compounds alters target selectivity . Comparative SAR studies using in silico docking (e.g., AutoDock Vina) and functional assays (e.g., kinase inhibition profiling) are advised to clarify mechanisms .

Q. How can computational modeling predict the compound’s metabolic stability or toxicity?

ADMET predictions using tools like SwissADME or ProTox-II highlight potential metabolic soft spots (e.g., oxidation of the pentenone moiety) and toxicity risks (e.g., hepatotoxicity due to pyrrolidine bioactivation). Validation with in vitro microsomal assays (e.g., human liver microsomes) is critical .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up often reduces enantiomeric excess due to racemization at the pyrrolidine ring. Strategies include low-temperature reactions (<0°C), chiral catalysts (e.g., Jacobsen’s thiourea), and continuous-flow systems to enhance reproducibility .

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to confirm configuration .

- Reactivity Studies : Monitor α,β-unsaturated ketone reactivity via <sup>1</sup>H NMR kinetics under varying pH and temperature .

- Biological Profiling : Pair high-throughput screening with transcriptomic analysis (e.g., RNA-seq) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.